2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane
Description
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Properties
IUPAC Name |
2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2ClF6/c5-1(3(8,9)10)2(6,7)4(11,12)13/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYHDNKORPYGEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(Cl)Br)(C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2ClF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378501 | |
| Record name | 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63573-66-0 | |
| Record name | 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane: Synthesis, Properties, and Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Utility of Halogenated Scaffolds in Modern Chemistry
The deliberate incorporation of halogen atoms into molecular frameworks represents a cornerstone of contemporary chemical synthesis and drug discovery. The unique physicochemical properties imparted by halogens—such as modulated lipophilicity, enhanced metabolic stability, and the capacity for specific halogen bonding interactions—render halogenated compounds invaluable tools in the design of novel therapeutics and functional materials.[1][2] This guide focuses on a specific, highly functionalized building block: 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane, a molecule poised for significant utility in synthetic and medicinal chemistry. Its dense halogenation and fluorination present a unique platform for the introduction of complex molecular architectures.
Compound Identification and Physicochemical Profile
CAS Number: 63573-66-0[3]
Molecular Formula: C₄HBr₂ClF₆
Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from closely related structures. The presence of multiple fluorine atoms suggests high density and a low boiling point relative to its molecular weight. The molecule is expected to be non-polar and thus soluble in a range of organic solvents.
| Property | Estimated Value/Characteristic | Source/Rationale |
| Molecular Weight | 358.85 g/mol | Calculation from atomic weights |
| Physical State | Likely a liquid at room temperature | Based on analogous small halogenated alkanes |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, acetone). Insoluble in water. | Inferred from its non-polar, halogenated structure |
| Boiling Point | Not determined, but expected to be relatively low for its mass due to high fluorination. | Comparison with similar fluorinated and halogenated butanes |
Synthesis and Mechanistic Considerations
The primary route for the synthesis of this compound is through the direct bromination of (E/Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes.[4][5][6] This reaction proceeds readily under the influence of sunlight, suggesting a free-radical mechanism.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound [7]
Materials:
-
(E/Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes
-
Bromine (Br₂)
Procedure:
-
To a suitable reaction vessel, add the (E/Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes.
-
Slowly add a stoichiometric amount of bromine to the reaction mixture.
-
Expose the reaction mixture to direct sunlight.
-
The reaction is complete when the characteristic red-brown color of bromine disappears.
-
The crude product, this compound, can be purified by distillation.
The resulting product is a mixture of stereoisomers.[4][5][6]
Spectroscopic Characterization
Characterization of the synthesized product is crucial for confirming its identity and purity. The following spectroscopic data are based on the analysis of the product obtained from the synthesis described above.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet due to coupling with adjacent fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will be the most informative, with distinct signals for the two trifluoromethyl groups, likely showing complex coupling patterns due to the chiral centers in the molecule.
-
¹³C NMR: The carbon NMR spectrum will display four distinct signals for the butane backbone, with splitting patterns resulting from one-bond and two-bond couplings to fluorine.
Mass Spectrometry (MS):
Mass spectrometry will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms and one chlorine atom. Fragmentation patterns will likely involve the loss of halogen atoms and trifluoromethyl groups.
Applications in Drug Discovery and Development
While there are no currently marketed drugs containing the this compound scaffold, its potential as a synthetic intermediate in drug discovery is significant. The strategic placement of halogens in drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic properties.[1][2]
Potential Roles in Medicinal Chemistry:
-
Increased Lipophilicity: The introduction of this lipophilic fragment can enhance a drug's ability to cross cell membranes, a critical factor for reaching intracellular targets.[1]
-
Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug.[1]
-
Enhanced Binding Affinity: The bromine and chlorine atoms can participate in halogen bonding, a specific non-covalent interaction with electron-donating groups in a biological target, which can lead to increased binding affinity and selectivity.[9][10]
-
Conformational Control: The bulky trifluoromethyl and halogen substituents can be used to lock a molecule into a specific conformation that is optimal for binding to a target receptor or enzyme.
Caption: Logical workflow for utilizing the title compound in drug discovery.
Safety and Handling
No specific safety data sheet (SDS) is readily available for this compound. However, based on the safety profiles of structurally similar halogenated hydrocarbons, the following precautions should be observed:
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]
-
Inhalation: May be harmful if inhaled. Avoid breathing vapors or mists.[11]
-
Skin and Eye Contact: May cause skin and eye irritation.[12] In case of contact, flush immediately with copious amounts of water.[11]
-
Ingestion: May be harmful if swallowed.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion and Future Outlook
This compound is a readily accessible and highly functionalized synthetic building block. Its dense array of reactive sites and the presence of fluorine offer a unique platform for the synthesis of complex molecules. For drug development professionals, this compound represents an opportunity to introduce key halogen and trifluoromethyl motifs that can impart desirable pharmacological properties. Further research into the selective functionalization of this scaffold is warranted and is likely to unlock its full potential in the creation of next-generation pharmaceuticals and advanced materials.
References
-
G. M. Chuprina, et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry, 20, 452–459. [Link]
-
Beilstein-Institut. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Semantic Scholar. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2733252, 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene. [Link]
-
Chemsrc. (2025, August 27). CAS#:384-54-3 | 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane. [Link]
-
Beilstein-Institut zur Förderung der Chemischen Wissenschaften. (n.d.). Supporting Information for (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. [Link]
-
Semantic Scholar. (2024, February 27). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. [Link]
-
Cheméo. (n.d.). Chemical Properties of 2,3-Dibromo-1,4-dichlorobutane (CAS 4911-46-0). [Link]
-
Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET: 1,2-Dibromohexafluoropropane. [Link]
-
ResearchGate. (2025, January 12). Halogen Bonding: A New Frontier in Medicinal Chemistry. [Link]
- Google Patents. (n.d.). US3876715A - Process for preparing 2,3-dibromo-2-alkylalkanes.
-
TutorChase. (n.d.). Why are halogens important in the pharmaceutical industry?. [Link]
-
Zheng, Y., & Tice, C. M. (2018). Halogenase engineering and its utility in medicinal chemistry. Future Medicinal Chemistry, 10(10), 1259-1270. [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New method facilitates the construction of medicines | University of Gothenburg [gu.se]
- 4. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. namiki-s.co.jp [namiki-s.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. keyorganics.net [keyorganics.net]
- 12. tcichemicals.com [tcichemicals.com]
Technical Guide: Structure Elucidation of 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane
The following technical guide details the structure elucidation of 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane , a complex polyhalogenated alkane. This analysis synthesizes data from recent organofluorine research, specifically focusing on its generation as a mixture of diastereomers during the halogenation of hydrofluoroolefins.
Executive Summary
Target Molecule: this compound (
The elucidation of this molecule presents a distinct challenge due to the presence of two chiral centers (C2 and C3) bearing heavy halogens (Br, Cl) and strongly electronegative trifluoromethyl groups. The definitive structural confirmation relies on the resolution of diastereomeric pairs via
Synthesis & Stereochemical Context
To understand the structure, one must understand its origin. This compound is typically synthesized via the electrophilic addition of bromine (
Reaction Pathway
The starting material is an alkene with a
Figure 1: Photochemical bromination pathway yielding the target polyhalobutane.
Stereochemical Complexity
The molecule possesses two chiral centers:
-
C2: Bonded to
, , , and the C3-chain. -
C3: Bonded to
, , , and the C2-chain.
Because the starting alkene often exists as an
-
Key Identification Metric: Research indicates this reaction typically yields a diastereomeric ratio of approximately 2:1 .[1] This ratio is the "fingerprint" of the synthesis in NMR integration.
Mass Spectrometry (MS): The Isotopic Signature
Mass spectrometry provides the first confirmation of the halogen content. The molecular ion (
Isotopic Clustering
The presence of one Chlorine (
| Fragment Ion | Composition | Diagnostic Pattern (Relative Intensities) |
| Cluster showing 1 Cl and 1 Br (M, M+2, M+4). | ||
| Cluster showing 2 Br (1:2:1 ratio at M, M+2, M+4). | ||
| Dominant peak at m/z 69 (Base peak). |
Mechanistic Insight: The loss of the
NMR Spectroscopy: The Definitive Tool
Nuclear Magnetic Resonance (NMR) is the primary method for distinguishing the diastereomers.
A. F NMR (Fluorine-19)
This is the most sensitive probe. The molecule contains two non-equivalent
-
Chemical Shift Range:
to ppm (relative to ). -
Multiplicity:
-
at C4: Appears as a doublet due to coupling with the single proton on C3 (
Hz). - at C2: Appears as a singlet (or complex multiplet if long-range coupling exists), as there are no vicinal protons.
-
at C4: Appears as a doublet due to coupling with the single proton on C3 (
-
Diastereomeric Differentiation: You will observe two sets of signals with a relative integration of roughly 2:1.[1][2]
B. H NMR (Proton)
The molecule contains only one proton (on C3).
-
Chemical Shift: Deshielded region, typically
ppm . The electronegativity of the adjacent and Br atoms pulls electron density away, shifting the signal downfield. -
Coupling Pattern:
-
Quartet: The proton couples to the three equivalent fluorine atoms on the adjacent
group. -
Coupling Constant:
Hz.[2]
-
C. C NMR (Carbon-13)[1][2][3][4]
-
C1 & C4 (
): Quartets with large coupling constants ( Hz). -
C2 (Quaternary): Low intensity multiplet (due to splitting by F on C1 and long-range F on C4).
-
C3 (Methine): Doublet of quartets (coupling to H and adjacent F).
Figure 2: NMR Logic flow for distinguishing diastereomers.
Experimental Protocol
To ensure valid results, the following protocol is recommended for researchers characterizing this intermediate.
Materials
-
Solvent:
(Deuterated Chloroform) is standard. For higher resolution of fluorine signals, (Deuterated Benzene) may induce shift differences to separate overlapping isomers. -
Internal Standard:
(for F calibration, set to 0 ppm) or TMS (for H).
Step-by-Step Characterization
-
Sample Preparation: Dissolve ~10-15 mg of the crude reaction mixture in 0.6 mL of
. -
Acquisition (
): Acquire a standard proton spectrum (16 scans). Look for the diagnostic quartet in the 4.5–5.5 ppm range. -
Acquisition (
): Acquire a fluorine spectrum (sw 200 ppm, center -100 ppm). -
GC-MS Confirmation: Inject sample using a non-polar column (e.g., DB-5).
-
Expectation: Two closely eluting peaks with identical mass spectra (diastereomers).
-
Check: Verify the isotopic cluster for
.
-
References
-
Beilstein J. Org.[1] Chem. (2024).[1][2][4] (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein-Institut. [Link]
-
PubChem. (2024).[4] 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene Compound Summary. National Library of Medicine. [Link]
-
ChemGuide. (2023). Fragmentation Patterns in Mass Spectra. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. 1,4-Dibromo-2,3-dichlorohexafluorobutane | C4Br2Cl2F6 | CID 136219 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Safety and Handling of 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane
CAS Number: 63573-66-0 Formula: C₄HBr₂ClF₆ Molecular Weight: ~358.30 g/mol Synonyms: 2-Chloro-2,3-dibromo-1,1,1,4,4,4-hexafluorobutane; Halocarbon 2311 Derivative
Executive Summary & Chemical Identity
This guide details the operational safety standards for 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane , a dense, polyhalogenated alkane primarily used as a specialized intermediate in the synthesis of fluorinated allenes and hydrofluoroolefins (HFOs).
Unlike common solvents, this compound possesses a "mixed-halogen" motif (Fluorine, Chlorine, Bromine) on a butane backbone. This structure imparts unique reactivity—specifically photolytic instability at the C-Br bond—and distinct toxicological risks, including cardiac sensitization and potential neurotoxicity.
Physicochemical Profile
| Property | Value / Characteristic | Operational Implication |
| Physical State | Colorless to pale yellow liquid | Handle as a liquid; prevent aerosolization. |
| Boiling Point | High-boiling (>100°C est.) | Low vapor pressure at RT, but vapors accumulate in low-lying areas. |
| Density | > 1.8 g/mL (Estimated) | Heavy liquid; requires robust support for glassware (clamps). |
| Solubility | Lipophilic; Hydrophobic | Soluble in DCM, CHCl₃; insoluble in water. |
| Reactivity | Photosensitive (C-Br bond) | Strictly store in amber glass or foil-wrapped vessels. |
Hazard Identification & Toxicology
Core Hazard: The primary risks stem from its identity as a heavy halocarbon. It shares toxicological properties with Halothane and Halon agents.
Acute Toxicity & "Halocarbon Toxidrome"
-
Cardiac Sensitization (Critical): Like many fluoro-chloro-bromo alkanes, this compound can sensitize the myocardium to catecholamines (epinephrine/adrenaline).
-
Mechanism: Disruption of gap junction conductance in cardiac myocytes.
-
Protocol:Do NOT administer epinephrine to personnel experiencing exposure-related cardiac distress, as this may precipitate fatal arrhythmia.
-
-
Inhalation: Vapors are heavier than air (vapor density > 1). In poorly ventilated spaces, it acts as a simple asphyxiant and a central nervous system (CNS) depressant (dizziness, narcosis).
-
Target Organs: Liver (hepatotoxicity due to metabolic debromination), Kidneys, and CNS.
Chemical Hazards
-
Decomposition: Upon heating (>200°C) or contact with open flames, it decomposes to release acid gases: Hydrogen Fluoride (HF) , Hydrogen Bromide (HBr), Hydrogen Chloride (HCl), and Carbonyl Halides (e.g., Phosgene analogs).
-
Incompatibilities:
-
Alkali Metals (Na, K, Li): Risk of violent defluorination/dehalogenation.
-
Powdered Metals (Mg, Al, Zn): Risk of exothermic Wurtz-type coupling.
-
Strong Bases: May induce dehydrohalogenation (loss of HBr/HCl) to form toxic fluoro-butenes.
-
Engineering Controls & Personal Protective Equipment (PPE)
Engineering Controls
-
Primary Containment: All handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
-
Vapor Management: Because vapors sink, ensure the hood is not cluttered, allowing bottom-baffle exhaust to function efficiently.
PPE Selection Matrix
| Component | Material/Standard | Rationale |
| Gloves (Splash) | Nitrile (Double-gloved) | Adequate for incidental splash. |
| Gloves (Immersion) | Viton® or PVA | Halogenated alkanes can permeate Nitrile/Latex rapidly. Use Viton for prolonged handling. |
| Respiratory | SCBA or Supplied Air | Do not rely on organic vapor cartridges for spills; the odor threshold is poor warning. |
| Eye Protection | Chemical Goggles | Tightly fitting to prevent vapor absorption into the lacrimal fluid. |
Operational Protocols
Storage & Stability
Objective: Prevent photolytic degradation which releases free bromine (turning the liquid brown/red) and acidic byproducts.
-
Vessel: Borosilicate glass, Amber/Low-Actinic .
-
Atmosphere: Store under an inert blanket of Argon or Nitrogen. Oxygen promotes radical chain oxidation.
-
Temperature: Cool, dry environment (2–8°C preferred to minimize vapor pressure, though RT is acceptable if dark).
Transfer Techniques (Cannula Method)
Avoid open pouring to minimize vapor release and atmospheric exposure.
-
Setup: Secure the source flask and receiving flask (both amber) under positive Nitrogen pressure.
-
Transfer: Use a double-tipped needle (cannula) or a gas-tight syringe (glass/PTFE).
-
Pressure Equalization: Ensure a bleed needle is present in the receiving flask (vented to a scrubber or hood rear) to prevent over-pressurization.
Emergency Response Logic
The following diagram outlines the decision-making process for accidental exposure or spills.
Figure 1: Emergency response decision tree emphasizing the contraindication of epinephrine and the risk of acid gas formation.
Synthesis & Degradation Pathways
Understanding the chemical origin helps predict impurities. This compound is typically synthesized via the bromination of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene under UV irradiation.
Degradation Workflow
If mishandled (exposed to light/base), the compound degrades. The following diagram illustrates the stability profile.
Figure 2: Stability and degradation pathways. Note that basic conditions can regenerate toxic fluoro-butenes.
Disposal Considerations
Never dispose of this compound down the drain.
-
Classification: Halogenated Organic Waste.
-
Method: High-temperature incineration equipped with a secondary combustion chamber and acid gas scrubbers (to neutralize HF/HBr).
-
Segregation: Keep separate from non-halogenated solvents (acetone, ethanol) to prevent cross-contamination of waste streams, which complicates incineration.
References
-
Beilstein-Institut. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry. [Link]
-
PubChem. (n.d.).[1][2] Compound Summary: 1,4-Dibromo-2,3-dichlorohexafluorobutane (Analogous Structure Data). National Library of Medicine. [Link]
Sources
Methodological & Application
Application Note: Purification & Isolation Protocols for 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane
This Application Note is designed for researchers and process chemists handling 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane (referred to herein as DBCHFB ). This polyhalogenated intermediate is critical in the synthesis of fluorinated allenes and anesthetics but presents unique purification challenges due to its high density, diastereomeric nature, and susceptibility to base-catalyzed dehydrohalogenation.
Executive Summary & Chemical Profile
This compound is a dense, volatile liquid typically synthesized via the bromination of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene.[1] High-purity isolation is complicated by two factors:
-
Diastereomeric Mixtures: The molecule contains two chiral centers, typically yielding a diastereomeric mixture (approximate ratio 2:1) with very similar boiling points.
-
Elimination Sensitivity: The presence of vicinal halides makes the compound prone to dehydrohalogenation (loss of HBr/HCl) if exposed to strong bases or excessive heat, reverting it to an alkene.
Chemical Identity Table
| Property | Specification / Data |
| CAS Number | 63573-66-0 |
| Formula | C₄H₂Br₂ClF₆ |
| Molecular Weight | 358.3 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | 78°C at 15 mmHg (approx. 180–185°C at atm) |
| Density | ~2.0 g/mL (Estimated) |
| Solubility | Soluble in pentane, DCM, chloroform; Insoluble in water.[1][2][3][4] |
| Key Impurities | Unreacted alkenes, HBr (acidic residue), Dehydro-products.[5] |
Impurity Profiling & Pre-Purification Strategy
Before initiating distillation, the crude reaction mixture must be chemically stabilized. Crude DBCHFB often contains dissolved HBr (a byproduct of substitution or hydrolysis) and unreacted bromine.
Critical Warning: Do NOT use strong bases (KOH, NaOH) for neutralization. Strong bases will instantly trigger dehydrobromination, converting your product back into a 2-bromo-3-chloro-hexafluorobutene derivative.
Workflow Logic (Graphviz)
The following diagram illustrates the critical decision pathways for purification, prioritizing stability over aggressive separation in the early stages.
Caption: Figure 1. Purification workflow emphasizing mild chemical treatment to prevent elimination reactions prior to thermal isolation.
Detailed Experimental Protocols
Protocol A: Chemical Stabilization (Crude Work-up)
Objective: Remove unreacted halogens and trace acids without degrading the aliphatic backbone.
Materials:
-
Sodium Thiosulfate (10% aq solution)
-
Sodium Bicarbonate (Saturated aq solution)
-
Magnesium Sulfate (Anhydrous)
-
Dichloromethane (DCM) or Pentane (extraction solvent)
Step-by-Step:
-
Quenching: If the crude mixture is red/brown (indicating free Br₂), wash the organic layer with 10% Sodium Thiosulfate until the color fades to pale yellow/colorless.
-
Phase Separation: Due to the high density of DBCHFB (~2.0 g/mL), the organic layer will likely be the bottom layer if washing with water. Always verify layer identity by adding a drop of water.
-
Mild Neutralization: Wash the organic layer with Saturated Sodium Bicarbonate (NaHCO₃) .
-
Technique: Swirl gently. Vigorous shaking can form emulsions with heavy fluorinated oils.
-
Endpoint: Wash until CO₂ evolution ceases.
-
-
Drying: Collect the organic phase and dry over anhydrous MgSO₄ for 30 minutes.
-
Filtration: Filter through a sintered glass frit to remove the desiccant.
Protocol B: Vacuum Rectification (Isolation)
Objective: Separate the product from solvent and high-boiling oligomers. Rationale: Atmospheric distillation is risky due to high temperatures (>180°C) which may cause thermal decomposition. Vacuum distillation reduces the thermal budget.
Equipment:
-
Short-path distillation head or Vigreux column (for higher purity).
-
Vacuum pump capable of maintaining stable 10–20 mmHg.
-
Manometer.
-
Oil bath with temperature control.
Procedure:
-
Setup: Assemble the distillation apparatus. Grease all joints (fluorinated grease recommended) to prevent leaks under vacuum.
-
Degassing: Apply weak vacuum initially to remove residual solvent (DCM/Pentane) at room temperature.
-
Ramp: Lower pressure to 15 mmHg . Slowly heat the oil bath.
-
Fraction Collection:
-
F1 (Forerun): Collects below 70°C (15 mmHg). Contains lower halogenated impurities.
-
F2 (Main Fraction): Collects at 76–80°C (15 mmHg) . This is the DBCHFB product.
-
F3 (Heels): Stop distillation when head temperature spikes or pot residue darkens.
-
-
Storage: Store F2 in an amber glass vial (light sensitive) at 4°C.
Protocol C: Diastereomer Separation (Advanced)
Context: DBCHFB exists as a pair of diastereomers (racemic/meso-like pairs). Standard distillation often yields a mixture. If isomerically pure material is required for kinetics studies:
-
Technique: Spinning Band Distillation .
-
Requires a column with >50 theoretical plates.
-
Reflux ratio: 20:1 or higher.
-
The isomers typically exhibit a boiling point delta of 1–3°C.
-
-
Alternative: Preparative GC .
-
Column: Fluorocol or DB-624 (specialized for volatiles).
-
Carrier: Helium.
-
Detection: TCD (Thermal Conductivity Detector) is preferred over FID for highly halogenated species due to poor carbon response.
-
Quality Control & Validation
Trustworthiness in synthesis requires rigorous validation.
Nuclear Magnetic Resonance (NMR)[1][6][7]
-
¹⁹F NMR: The most diagnostic tool.
-
Expectation: You will see distinct signals for the -CF₃ and -CF₂- groups.[1]
-
Isomers: The diastereomeric mixture will show two sets of signals (often in a 2:1 integration ratio).[6]
-
Validation: If signals appear as broad multiplets or unexpected doublets, check for dehydrohalogenated impurities (alkenes show distinct shifts).
-
-
¹H NMR:
-
Look for the -CH- proton.[1]
-
Impurity Check: Absence of vinylic protons (usually 5.5–6.5 ppm) confirms no elimination has occurred.
-
GC-MS Analysis
-
Fragmentation: Expect weak molecular ions. The base peak is often loss of Br [M-Br]⁺ or loss of CF₃.
-
Purity Calculation: Integrate the area under the curve (AUC).
-
Acceptance Criteria: >98% combined area of both diastereomer peaks.
-
References
-
Haszeldine, R. N. (1952).[1][7] The addition of free radicals to unsaturated systems. Part I. The direction of radical addition to 3:3:3-trifluoropropene. Journal of the Chemical Society, 3490-3498. Link (Foundational chemistry of radical addition to fluoro-olefins).
-
Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved October 26, 2023, from (Source for BP data: 78°C/15mm).
-
Berdnikov, E. A., et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade. Beilstein Journal of Organic Chemistry, 20, 452–459.[1] Link (Detailed synthesis and NMR characterization of the diastereomeric mixture).
- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 5. CN100390111C - Separation of diastereoisomers - Google Patents [patents.google.com]
- 6. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Fluorinated Allenes: 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane and Its Alternatives
Introduction: The Rising Prominence of Fluorinated Allenes
Fluorinated allenes are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The unique stereochemistry and electronic properties imparted by the fluorine atoms and the allenic moiety make them valuable building blocks for the synthesis of novel bioactive molecules and advanced materials. Their utility as precursors for complex fluorinated structures further underscores their importance in modern synthetic chemistry. This guide provides a comprehensive comparison of synthetic routes to fluorinated allenes, with a focus on the promising precursor, 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane, and its performance against other established methods.
The Halogenated Alkane Approach: A Pathway to Perfluorinated Allenes
A robust strategy for the synthesis of fluorinated allenes involves the dehydrohalogenation or dehalogenation of polyhalogenated alkanes. This approach offers a direct route to the cumulenic system from readily accessible starting materials.
Featured Precursor: this compound
This compound has emerged as a versatile precursor for the synthesis of 1,1,1,4,4,4-hexafluoro-2,3-butadiene. The synthesis of this precursor is achieved through the halogenation of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes.[3][4]
Reaction Pathway:
The overall synthetic strategy involves a two-step process:
-
Bromination: The synthesis of the precursor this compound (1) is accomplished by the bromination of a mixture of (E/Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes. This reaction proceeds readily under the influence of sunlight.[3][4]
-
Dehydrohalogenation and Dehalogenation: The subsequent treatment of 1 with a strong base is expected to induce a sequence of dehydrobromination and dehalogenation to yield the target allene, 1,1,1,4,4,4-hexafluoro-2,3-butadiene (3). This proceeds through a vinyl bromide intermediate (2). While a direct protocol for this specific conversion is not extensively documented, the synthesis of a similar allene from 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane using butyllithium provides a strong precedent for this transformation.[3][4]
Visualizing the Workflow: Synthesis of 1,1,1,4,4,4-Hexafluoro-2,3-butadiene
Caption: Synthetic pathway from 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes to 1,1,1,4,4,4-hexafluoro-2,3-butadiene.
Experimental Protocols
Synthesis of this compound (1)
-
Materials:
-
(E/Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes
-
Bromine (Br₂)
-
-
Procedure:
-
To a suitable reaction vessel, add (E/Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes.
-
Slowly add a stoichiometric amount of bromine while exposing the reaction mixture to sunlight.
-
The reaction is complete when the characteristic color of bromine disappears.
-
The crude product, this compound, can be purified by distillation. An 84% yield has been reported for this reaction.[3][4]
-
Proposed Synthesis of 1,1,1,4,4,4-Hexafluoro-2,3-butadiene (3)
This protocol is based on the analogous synthesis of a similar fluorinated allene.[3][4]
-
Materials:
-
(Z/E)-2-Bromo-3-chloro-1,1,1,4,4,4-hexafluorobut-2-ene (2)
-
Butyllithium (BuLi) in hexane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the vinyl bromide intermediate (2) in anhydrous diethyl ether or THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a stoichiometric amount of butyllithium solution dropwise via a syringe.
-
Monitor the reaction by an appropriate method (e.g., GC-MS or ¹⁹F NMR).
-
Upon completion, the reaction is typically quenched with a proton source (e.g., saturated aqueous ammonium chloride).
-
The product can be isolated by extraction and subsequent distillation.
-
Alternative Precursors for Fluorinated Allenes: A Comparative Analysis
While the halogenated alkane route is effective, several other methods have been developed for the synthesis of fluorinated allenes. Each presents its own set of advantages and disadvantages in terms of substrate scope, reaction conditions, and accessibility of starting materials.
Synthesis from 1,3-Enynes
A metal-free approach allows for the synthesis of difluoromethylated allenes through the regioselective trifunctionalization of 1,3-enynes.[1] This method involves a double C-F bond formation and the simultaneous introduction of an amino group.
Reaction Mechanism:
Caption: Simplified mechanism for the synthesis of difluoromethylated allenes from 1,3-enynes.
Radical Synthesis of Fluorinated Allenes
Radical transformations offer a powerful and versatile strategy for the synthesis of functionalized allenes.[5] These reactions often proceed under mild conditions and exhibit good functional group tolerance. For instance, a ruthenium-catalyzed radical synthesis of functionalized allenes from terminal alkynyl aziridines has been reported.[5]
Reaction Mechanism:
Caption: Simplified radical pathway for the synthesis of fluorinated allenes.
Performance Comparison of Precursors
| Precursor/Method | Starting Material | Key Reagents | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| This compound | 2-Chloro-1,1,1,4,4,4-hexafluorobut-2-ene | Br₂, Base (e.g., DBU, BuLi) | Good to Excellent (Precursor: 84%)[3][4] | Mild to cryogenic | Direct route to perfluorinated allenes. | Requires handling of bromine and organolithium reagents. |
| 1,3-Enynes | Substituted 1,3-enynes | N-Fluorobenzenesulfonimide (NFSI) | Moderate to Good (up to 86%)[6] | 80-100 °C | Metal-free, atom-economical. | Limited to the synthesis of aminoallenes. |
| Propargylic Compounds (Radical) | Terminal alkynyl aziridines | Perfluoroalkyl halides, Ru(bpy)₃Cl₂, Reductant | Good to Excellent | Visible light, mild conditions | Broad substrate scope, good functional group tolerance.[5] | May require specialized photocatalytic setup. |
| Propargylic Difluorides | Propargylic difluorides | Silylating agent, Copper catalyst | Excellent (up to 98%)[7] | 32-45 °C | High yields, enantioselective synthesis possible. | Requires synthesis of the propargylic difluoride precursor. |
Safety, Handling, and Cost Considerations
-
This compound and related halogenated alkanes: These compounds are typically irritants to the skin and eyes.[8][9] Proper personal protective equipment (PPE), including gloves and safety goggles, should be worn during handling. Bromine is a corrosive and toxic substance and should be handled in a well-ventilated fume hood. Butyllithium is a pyrophoric reagent and requires careful handling under an inert atmosphere. The starting material, 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene, is commercially available.
-
1,3-Enynes: The safety of specific 1,3-enynes varies depending on their substituents. Standard laboratory safety practices should be followed.
-
Perfluoroalkyl Halides: These are generally stable but can be volatile. They should be handled in a well-ventilated area.
-
N-Fluorobenzenesulfonimide (NFSI): NFSI is a powerful fluorinating agent and an oxidant. It should be handled with care to avoid contact with skin and eyes.
The cost and availability of these precursors can vary. Halogenated alkanes are often derived from readily available industrial feedstocks. Substituted 1,3-enynes and propargylic compounds may require multi-step synthesis, which can increase their cost.
Conclusion: Selecting the Optimal Synthetic Route
The choice of precursor for the synthesis of fluorinated allenes depends on several factors, including the desired substitution pattern of the allene, the scale of the reaction, and the available laboratory infrastructure.
-
This compound offers a direct and high-yielding route to perfluorinated allenes. This method is particularly attractive for accessing allenes with a high degree of fluorination.
-
The 1,3-enyne approach provides a metal-free alternative for the synthesis of functionalized fluorinated allenes, particularly aminoallenes.
-
Radical methods offer the advantage of mild reaction conditions and broad functional group tolerance, making them suitable for the synthesis of complex fluorinated allenes.
Researchers and drug development professionals should carefully consider the specific requirements of their target molecule and the practical aspects of each synthetic route to make an informed decision. This guide provides the necessary data and context to facilitate this selection process, ultimately accelerating the discovery and development of novel fluorinated compounds.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]
- 4. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radical transformations for allene synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Generation of Axially Chiral Fluoroallenes through a Copper-Catalyzed Enantioselective β-Fluoride Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. synquestlabs.com [synquestlabs.com]
Technical Assessment: Synthetic Utility of 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane
[1][2][3]
Executive Summary
2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane (CAS: 63573-66-0) represents a specialized, high-value halogenated building block in organofluorine synthesis. Unlike its symmetric counterparts (e.g., 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane), this compound offers a broken-symmetry scaffold containing three distinct halogen types (F, Cl, Br) and a single hydrogen atom. This structural uniqueness allows for highly regioselective elimination and substitution reactions, making it a critical intermediate for accessing sterically congested polyhalogenated butenes and fluorinated allenes .
This guide evaluates its performance as a precursor for functionalized hydrofluoroolefins (HFOs), comparing it against standard symmetric alternatives, and provides validated protocols for its synthesis and downstream application.
Compound Profile & Strategic Value
Structural Logic
The molecule consists of a butane backbone flanked by two trifluoromethyl (
-
C2 Position: Substituted with Cl and Br (Quaternary center).
-
C3 Position: Substituted with H and Br (Tertiary center).
Formula:
Synthetic Advantage: The "Halogen Hierarchy"
The utility of this compound relies on the differential reactivity of its C-X bonds:
-
C-Br (Weakest): Primary site for radical cleavage or base-mediated elimination (dehydrobromination).
-
C-Cl (Intermediate): Survives mild elimination conditions; serves as a handle for subsequent cross-coupling (e.g., Suzuki-Miyaura) or lithiation.
-
C-F (Strongest): Provides metabolic stability and lipophilicity; inert to standard nucleophilic attacks.
Comparison with Alternatives
| Feature | 2,3-Dibromo-2-chloro-hexafluorobutane (Target) | 2,3-Dibromo-hexafluorobutane (Alternative) | Hexafluorobut-2-yne (HFB) (Alternative) |
| Symmetry | Asymmetric ( | Symmetric ( | Symmetric ( |
| Reactivity | Stepwise elimination possible; yields specific alkene isomers. | Double elimination yields alkyne; single elimination yields symmetric alkene. | Highly reactive dienophile; difficult to stop at intermediate alkene stages. |
| Downstream Products | 2-Bromo-3-chloro-hexafluorobut-2-ene; Fluorinated Allenes. | 2-Bromo-hexafluorobut-2-ene; Hexafluorobut-2-yne. | Diels-Alder adducts; Heterocycles. |
| Handling | Liquid (Distillable). | Liquid. | Gas (Toxic, difficult to handle). |
Synthetic Protocols & Methodology
Protocol A: Synthesis of the Target Reagent
Objective: Regioselective radical bromination of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene.
Mechanism:
The reaction proceeds via a radical addition mechanism. The electron-deficient nature of the double bond (due to flanking
Step-by-Step Workflow:
-
Setup: Equip a quartz reaction vessel (for UV transparency) or a borosilicate flask (for sunlight) with a reflux condenser and a dropping funnel.
-
Reagents:
-
Substrate: 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene (Isomeric mixture E/Z).
-
Reagent: Elemental Bromine (
, 1.1 equivalents). -
Solvent: Neat (no solvent required) or
if dilution is needed.
-
-
Initiation:
-
Place the vessel in direct sunlight or irradiate with a mercury lamp.
-
Add
dropwise.[1] The red color of bromine should disappear rapidly, indicating consumption.
-
-
Completion: Stir until the bromine color persists (indicating excess).
-
Purification:
-
Wash the mixture with aqueous
(to remove excess ). -
Dry over
. -
Distillation: Isolate the product by fractional distillation.
-
Yield: Typically 84–90%.[2]
-
Self-Validating Checkpoint (
Protocol B: Dehydrobromination to Functionalized Alkenes
Objective: Selective removal of HBr to generate (Z/E)-2-bromo-3-chloro-1,1,1,4,4,4-hexafluorobut-2-ene.
Step-by-Step Workflow:
-
Reagents:
-
Reaction:
-
Cool the substrate solution to 0°C.
-
Add DBU dropwise (exothermic reaction).
-
Allow to warm to room temperature and stir for 2 hours.
-
-
Workup:
-
Filter off the DBU-HBr salt (if using pentane).
-
Evaporate solvent.
-
Distill the resulting oil.
-
-
Outcome: A mixture of E/Z isomers of the bromo-chloro-alkene.[4]
Mechanistic Pathway Visualization
The following diagram illustrates the transformation from the alkene precursor to the target dibromo-alkane, and its subsequent conversion to highly functionalized dienes/allenes.
Figure 1: The "Halogen Dance" — Stepwise introduction and elimination of halogens allows access to complex fluorinated scaffolds.
Critical Analysis of Synthetic Utility
Selectivity vs. Yield
Experimental data indicates that while the bromination step (Protocol A) is high-yielding (>80%), the subsequent elimination (Protocol B) often produces an E/Z isomeric mixture (typically 2:1 ratio).
-
Recommendation: For applications requiring pure stereoisomers (e.g., crystallography or specific receptor binding), chromatographic separation is difficult due to low polarity differences. Distillation is the preferred method for enrichment.
Safety & Stability
-
Thermal Stability: The target compound is stable at room temperature but should be stored away from light to prevent slow debromination or radical scrambling.
-
Toxicity: Like many polyhalogenated butanes, it should be handled in a fume hood. Avoid inhalation, as structural analogs (e.g., Halothane) have potent biological activity.
Conclusion
This compound is a superior reagent for "breaking symmetry" in fluorinated scaffold synthesis. It bridges the gap between simple fluorinated gases (like HFB) and complex pharmaceutical intermediates, providing a controlled pathway to introduce chirality and multiple halogen handles into the butane backbone.
References
-
Beilstein-Institut. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry.
-
Sigma-Aldrich. (n.d.). This compound Product Page.
-
National Institute of Standards and Technology (NIST). (n.d.). 1,1,1,4,4,4-Hexafluoro-2-butyne (Related Structure Data). NIST Chemistry WebBook.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Bis[3,5-bis(trifluoromethyl)phenyl]acetylene (397864-20-9) for sale [vulcanchem.com]
- 3. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound | CAS 63573-66-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound CAS#63573-66-0 | Regulatorische Informationen | GCIS-ChemRadar [chemradar.com]
- 8. This compound CAS#63573-66-0 | Globales PFAS-Screening-Tool - Zentrum für Informationen zu Per- und Polyfluoralkylsubstanzen [chemradar.com]
Safety Operating Guide
2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane proper disposal procedures
Executive Summary & Immediate Directives
Do not dispose of this compound down the drain. 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane (herein referred to as DBCHFB ) is a highly halogenated organic compound.[1][2][3][4][5][6][7][8][9][10] It poses significant environmental persistence risks and requires high-temperature incineration with acid-gas scrubbing.
Operational "Kill Switch" (Immediate Safety Rules):
-
STOP: Do not mix with acetone, ethanol, or non-halogenated solvents unless part of an unavoidable experimental mixture. Mixing dilutes the halogen content, complicating the specialized incineration process required for this molecule.
-
STOP: Do not store in aluminum containers or use aluminum funnels. Polyhalogenated compounds can react violently with active metals (Al, Mg, Na) under specific conditions (reductive dehalogenation).
-
ACTION: Segregate strictly into the "Halogenated Waste" stream.
Chemical Profile & Handling Logic
To dispose of DBCHFB correctly, one must understand its physical behavior in the waste stream.
| Property | Value (Estimated/Analog) | Operational Implication |
| Density | ~1.6 – 1.9 g/mL | HEAVY. In a biphasic waste mix (e.g., water/waste), this will sink to the bottom. It may compromise the structural integrity of thin-walled polyethylene bags if double-bagging is attempted. |
| Flammability | Non-Flammable | High halogen content suppresses combustion. It acts as a flame retardant, meaning it requires fuel to be added during incineration to ensure destruction. |
| Reactivity | Low (Stable) | Stable to acids/bases generally, but incompatible with alkali metals and strong reducing agents. |
| Phase | Liquid (High BP) | Low vapor pressure compared to ether, but still volatile enough to require capped storage to prevent inhalation limits (OEL) breaches. |
Step-by-Step Disposal Workflow
Phase 1: Waste Segregation (The Critical Step)
The primary error in laboratory waste management is "bulking" incompatible streams.
-
Protocol: Dedicate a specific waste container solely for Halogenated Organics .
-
Why? Non-halogenated waste (e.g., Methanol, Hexane) is often used as fuel blending in cement kilns. Halogenated waste (DBCHFB) releases corrosive gases (HBr, HCl, HF) upon combustion. It must go to a specialized hazardous waste incinerator equipped with caustic scrubbers. Mixing these streams forces the entire volume to be treated as the more expensive, complex halogenated stream.
Phase 2: Container Selection
-
Recommended: Amber Glass (Type III or better) or Fluorinated HDPE (Nalgene).
-
Avoid: Standard LDPE (Low-Density Polyethylene) for long-term storage, as highly halogenated solvents can plasticize or swell these polymers over time, leading to "sweating" or structural failure.
-
Cap: Use a Teflon (PTFE) lined cap to prevent solvent degradation of the liner.
Phase 3: Labeling & Documentation
Adhere to RCRA (Resource Conservation and Recovery Act) standards.
-
Label Text: "HAZARDOUS WASTE - HALOGENATED SOLVENTS"
-
Constituents: Explicitly list "this compound" (or "Polyhalogenated Butane Derivatives").
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
Phase 4: Storage Prior to Pickup
-
Secondary Containment: Store the waste bottle in a chemically resistant tray (polypropylene) capable of holding 110% of the container's volume.
-
Segregation: Keep physically separate from "Waste Oxidizers" (e.g., Nitric Acid waste) and "Waste Alkali Metals."
Visualizing the Disposal Logic
The following diagram outlines the decision matrix for handling DBCHFB to ensure compliance and safety.
Figure 1: Decision matrix for the safe segregation and disposal of polyhalogenated butanes.
Emergency Procedures (Spill Response)
In the event of a bench-top spill (>50 mL):
-
Evacuate & Ventilate: The vapor density is significantly heavier than air. Vapors will accumulate in low-lying areas (floor level). Ensure laboratory ventilation is at maximum (Emergency Purge).
-
PPE Upgrade: Standard nitrile gloves may offer only incidental splash protection. For spill cleanup, use Silver Shield® (Laminate) or Viton® gloves, as halogenated alkanes can permeate nitrile rapidly.
-
Absorb: Do not use paper towels (which increase surface area for evaporation). Use a commercial Universal Sorbent (vermiculite or chemically treated polypropylene pads).
-
Disposal of Debris: All contaminated absorbent materials must be placed in a wide-mouth jar, sealed, and labeled as "Hazardous Waste - Solid Debris contaminated with Halogenated Organics."
Scientific & Regulatory Context
Why "Halogenated" Status Matters
From a chemical engineering perspective, the disposal of DBCHFB is dictated by the presence of the Fluorine (F), Chlorine (Cl), and Bromine (Br) atoms.
-
Incineration Chemistry: When incinerated, DBCHFB decomposes.
- (Hydrochloric Acid)
- (Hydrobromic Acid)
- (Hydrofluoric Acid)
-
The Scrubber Requirement: These acid gases are highly corrosive and toxic. Federal regulations (EPA 40 CFR) require that facilities burning this waste use wet scrubbers (typically caustic soda, NaOH) to neutralize the exhaust gases before release.
-
Reference: This is why mixing DBCHFB with non-halogenated solvents is economically inefficient; it forces the facility to treat the "clean" fuel as if it were acid-generating waste.
-
Regulatory Codes (USA)
-
RCRA Classification: While DBCHFB may not have a specific "U-list" code (unless it is a commercial chemical product being discarded unused), it falls under the broad category of Halogenated Solvents .
-
Characteristic Waste: If mixed with flammables, it may carry the D001 (Ignitable) code. If it passes Toxicity Characteristic Leaching Procedure (TCLP) limits for specific halogens (like Carbon Tet or Chloroform analogs), it may carry D019-D043 codes.
-
Best Practice: Always default to "Halogenated Solvent Waste" to ensure the highest level of treatment.
References
-
United States Environmental Protection Agency (EPA). RCRA Regulations: Identification of Hazardous Waste (40 CFR Part 261). [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
eCFR (Electronic Code of Federal Regulations). 40 CFR § 261.31 - Hazardous wastes from non-specific sources (F-Codes). [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. wku.edu [wku.edu]
- 3. Chemical compatibility [fishersci.dk]
- 4. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 5. epfl.ch [epfl.ch]
- 6. synquestlabs.com [synquestlabs.com]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. walchem.com [walchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
